![molecular formula C7H15ClFNO2S B13468957 Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride CAS No. 2913228-96-1](/img/structure/B13468957.png)
Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminocyclohexyl group and a methanesulfonyl fluoride moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride typically involves multiple steps. One common method starts with the preparation of the aminocyclohexyl intermediate, which is then reacted with methanesulfonyl fluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the sulfonyl fluoride group under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile involved.
Applications De Recherche Scientifique
Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl fluoride groups into target molecules.
Biology: Employed in biochemical studies to investigate enzyme inhibition and protein modification.
Medicine: Potential use in drug development as a precursor for designing enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, such as serine and cysteine. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research and drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl fluoride: A simpler analog with similar reactivity but lacking the aminocyclohexyl group.
Cyclohexylamine derivatives: Compounds with similar aminocyclohexyl structures but different functional groups.
Sulfonamide derivatives: Compounds with sulfonamide groups instead of sulfonyl fluoride.
Uniqueness
Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride is unique due to its combination of an aminocyclohexyl group and a sulfonyl fluoride moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
2913228-96-1 |
|---|---|
Formule moléculaire |
C7H15ClFNO2S |
Poids moléculaire |
231.72 g/mol |
Nom IUPAC |
(4-aminocyclohexyl)methanesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C7H14FNO2S.ClH/c8-12(10,11)5-6-1-3-7(9)4-2-6;/h6-7H,1-5,9H2;1H |
Clé InChI |
NCXLVLLDWQLYRP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CS(=O)(=O)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


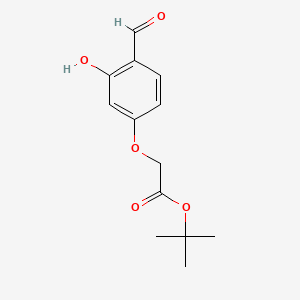
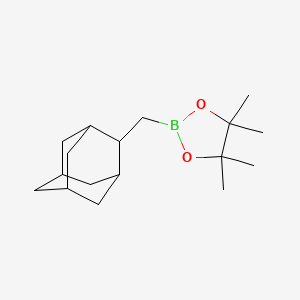
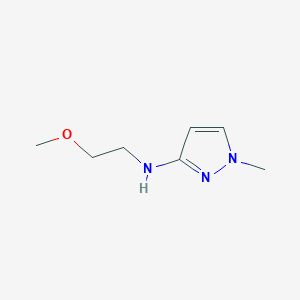
![methylN-[5-(aminomethyl)pyridin-2-yl]carbamate](/img/structure/B13468895.png)
![2-{Bicyclo[2.2.2]octan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13468904.png)
![Tert-butyl 3,6-diazatricyclo[6.1.1.0,1,6]decane-3-carboxylate](/img/structure/B13468917.png)

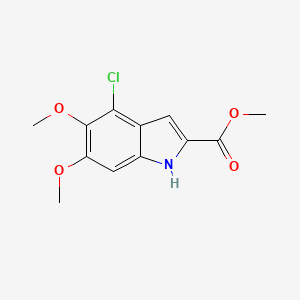

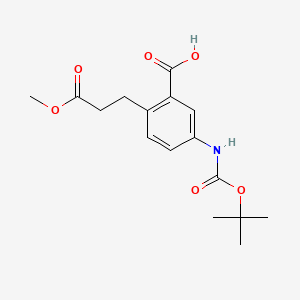
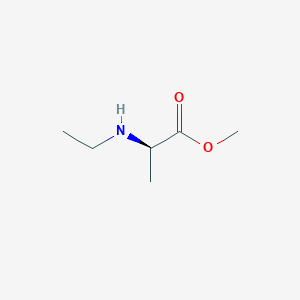

![3,3-Diphenylspiro[3.3]heptan-1-one](/img/structure/B13468955.png)

